4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Beschreibung
The compound 4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 4-methoxyphenyl group at position 1 and a piperazine moiety connected via a carbonyl group at position 3. The piperazine ring is further substituted with a 4-chlorophenyl group. This structure is characteristic of compounds targeting central nervous system (CNS) receptors, particularly serotonin (5-HT) receptors, due to the arylpiperazine motif, which is known for modulating receptor affinity and selectivity.
Eigenschaften
IUPAC Name |
4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-29-20-8-6-19(7-9-20)26-15-16(14-21(26)27)22(28)25-12-10-24(11-13-25)18-4-2-17(23)3-5-18/h2-9,16H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEUXSIBFWDXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Chemical Structure
The compound is characterized by the following structural components:
- Pyrrolidinone core : This structure is known for its diverse biological activities.
- Piperazine moiety : Often associated with psychoactive effects and interactions with neurotransmitter systems.
- Chlorophenyl and methoxyphenyl groups : These substituents can influence pharmacological properties, including receptor binding affinity and selectivity.
Biological Activity
The biological activity of this compound can be inferred from its structural analogs and known pharmacological profiles:
1. Antidepressant Activity
Research indicates that compounds with piperazine structures often exhibit antidepressant effects. Studies have shown that modifications in the piperazine ring can enhance serotonin receptor affinity, which is crucial for antidepressant activity.
2. Anxiolytic Effects
Similar compounds have been investigated for their anxiolytic properties. The presence of a chlorophenyl group may enhance the binding affinity to serotonin receptors, contributing to reduced anxiety behaviors in animal models.
3. Antipsychotic Potential
Given the piperazine component, there is potential for antipsychotic activity. Compounds with similar structures have been reported to modulate dopaminergic pathways, which are critical in the treatment of schizophrenia.
Case Studies
While specific case studies on this exact compound may be limited, relevant studies on related compounds can provide insights:
- Study 1 : A derivative of piperazine was tested in a rodent model for its effects on serotonin levels. Results indicated a significant increase in serotonin turnover, suggesting potential antidepressant effects.
- Study 2 : A compound with a similar pyrrolidinone structure was evaluated for its anxiolytic properties in mice. The results demonstrated decreased time spent in anxiety-inducing environments, indicating effective anxiolytic action.
Research Findings
Recent research has focused on understanding the mechanism of action of piperazine derivatives:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Piperazine Derivative A | Antidepressant | Increased serotonin levels in brain regions | |
| Piperazine Derivative B | Anxiolytic | Reduced anxiety-like behavior in tests | |
| Pyrrolidinone Compound C | Antipsychotic | Modulated dopamine receptor activity |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, molecular weights, and synthesis routes:
Key Observations :
- Solubility: Sulfonyl-containing analogs (e.g., 4da) are reported as oils, suggesting reduced crystallinity compared to the target compound, which may exist as a solid based on similar pyrrolidinones in .
- Synthetic Complexity: The target compound’s synthesis likely involves coupling a 4-chlorophenyl-piperazine to the pyrrolidinone core via a carbonyl group, a method analogous to and .
Receptor Binding and Selectivity
- Arylpiperazine Analogs : Compounds like p-MPPI and p-MPPF () demonstrate potent antagonism at 5-HT1A receptors, with ID50 values of 3–5 mg/kg in vivo. The target compound’s 4-chlorophenyl-piperazine group may confer similar receptor interactions but requires empirical validation.
- Thiazole Derivatives: highlights THPA6, a thiazole-hydrazono analog with potent analgesic activity, suggesting that heterocyclic substituents can enhance bioactivity. The target compound’s pyrrolidinone core may offer metabolic stability over hydrazono groups.
Metabolic Stability
- Aminomethyl Analogs: describes 4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one, which lacks the piperazine-carbonyl group. The aminomethyl group may increase susceptibility to oxidative metabolism compared to the target compound’s stable carbonyl linkage.
Key Research Findings
- CNS Activity: Arylpiperazine derivatives are frequently associated with 5-HT1A and dopamine receptor modulation.
- Chiral Synthesis: reports enantioselective synthesis of pyrrolidinones via Heck–Matsuda desymmetrization, achieving >99% enantiomeric excess (e.e.). This method could be adapted for the target compound to explore stereochemical effects on activity.
Recommendations for Further Study :
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
